Product packaging for Methyl cyclopenta-1,4-diene-1-carboxylate(Cat. No.:CAS No. 73223-48-0)

Methyl cyclopenta-1,4-diene-1-carboxylate

Cat. No.: B14448784
CAS No.: 73223-48-0
M. Wt: 124.14 g/mol
InChI Key: KWVWVDRTVFHUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl cyclopenta-1,4-diene-1-carboxylate (CAS 73223-48-0) is a specialist cyclopentadiene derivative with the molecular formula C 7 H 8 O 2 and a molecular weight of 124.14 g/mol . This compound serves as a valuable, multifunctional intermediate in advanced organic synthesis and medicinal chemistry research. Its structure incorporates both a reactive diene system, characteristic of cyclopentadiene, and an ester functional group, making it a versatile precursor for constructing complex molecular architectures . The core research value of this compound lies in its application in Diels-Alder cycloadditions, a fundamental reaction widely used in the total synthesis of natural products and the construction of complex hydrocarbons . Cyclopentadiene derivatives are renowned for their high reactivity as dienes in these [4+2] cycloadditions, facilitating the rapid assembly of six-membered rings with precise stereochemistry . Furthermore, the ester group offers a handle for further synthetic manipulation, including hydrolysis to carboxylic acids or reduction to alcohols, enabling diversification of the core scaffold. Researchers utilize this and related cyclopentane-based building blocks in scaffold hopping and molecular hybridization strategies to develop novel compounds with potential biological activity . These strategies are crucial in agrochemical and pharmaceutical discovery for creating new pest control agents, fungicides, and antiviral compounds . This product is intended for research purposes as a chemical building block and is strictly for laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O2 B14448784 Methyl cyclopenta-1,4-diene-1-carboxylate CAS No. 73223-48-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73223-48-0

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

methyl cyclopenta-1,4-diene-1-carboxylate

InChI

InChI=1S/C7H8O2/c1-9-7(8)6-4-2-3-5-6/h2,4-5H,3H2,1H3

InChI Key

KWVWVDRTVFHUQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CCC=C1

Origin of Product

United States

Mechanistic Studies and Reactivity Profiles of Methyl Cyclopenta 1,4 Diene 1 Carboxylate

Pericyclic Reactions: Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring through a concerted mechanism. mdpi.comchemrxiv.org This reaction involves the interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile. chemrxiv.org The formation of more stable σ-bonds from π-bonds provides the thermodynamic driving force for this transformation. chemrxiv.org Methyl cyclopenta-1,4-diene-1-carboxylate, as a substituted cyclopentadiene (B3395910), serves as a highly reactive diene component in these cycloadditions.

Diels-Alder Reactions: Fundamental Principles and Scope

The Diels-Alder reaction is a powerful tool for constructing complex cyclic molecules with a high degree of stereochemical control. chemconnections.org It is a thermally allowed, concerted pericyclic reaction that proceeds through a single cyclic transition state. mdpi.com The reaction's efficiency is governed by the electronic properties of the diene and dienophile; typically, it is favored when the diene is substituted with electron-donating groups and the dienophile with electron-withdrawing groups. nih.gov However, cyclopentadiene derivatives are exceptionally reactive dienes even without activating groups. nih.gov The scope of the Diels-Alder reaction is vast, allowing for the formation of a wide variety of substituted cyclohexene (B86901) rings, including bicyclic systems when cyclic dienes are employed. sfu.ca

Cyclopentadiene and its derivatives are among the most reactive dienes in Diels-Alder reactions. nih.gov This high reactivity is attributed to their fixed s-cis conformation, which is the required geometry for the diene to participate in the cycloaddition. chemconnections.org The presence of a carboxylate group on the cyclopentadiene ring, as in this compound, influences the diene's electronic properties. While a comprehensive analysis of this specific compound's reactivity with a wide array of dienophiles is not extensively documented in the provided search results, general principles suggest its compatibility with electron-deficient dienophiles. Dienophiles commonly used in Diels-Alder reactions with cyclopentadienes include maleic anhydride, acrylates, and other alkenes bearing electron-withdrawing groups. chemconnections.orgsfu.ca

A key feature of the Diels-Alder reaction, particularly with cyclic dienes like cyclopentadiene derivatives, is its high stereoselectivity, leading to the formation of endo and exo diastereomers. sfu.ca The endo product is the one where the substituents on the dienophile are oriented towards the larger, newly formed bridged ring system. sfu.ca Conversely, in the exo product, these substituents are directed away from the bridged ring. sfu.ca

Under kinetic control (lower temperatures), the endo adduct is typically the major product. chemconnections.orgmasterorganicchemistry.com This preference is often explained by "secondary orbital interactions," where the p-orbitals of the electron-withdrawing groups on the dienophile overlap favorably with the developing π-bond in the diene at the transition state, thus lowering its energy. chemconnections.org

Illustrative Endo/Exo Ratios for Reactions of Cyclopentadiene with Various Dienophiles:

DienophileConditionsEndo:Exo RatioReference
Maleic AnhydrideRoom Temperature>9:1 (endo favored) chemconnections.orgsfu.ca
Methyl AcrylateRoom Temperature~3:1 (endo favored) nih.gov
AcrylonitrileNot specifiedLittle selectivity nih.gov
4-Hexen-3-one (B1236432)0 °C (gas phase, calculated)1:4.5 (exo favored) nih.gov

The stereochemical outcome of a Diels-Alder reaction is a delicate balance of steric and electronic factors. nih.govlongdom.org While the "endo rule" is a general guideline, exceptions occur. Steric hindrance between the diene and dienophile can disfavor the formation of the more sterically congested endo transition state, leading to a higher proportion of the exo product. longdom.org For instance, computational studies on the reaction of cyclopentadiene with 4-hexen-3-one predict a preference for the exo product due to steric hindrance between the methylene (B1212753) group of the cyclopentadiene and the ethyl group of the ketone. nih.gov

Electronic effects, particularly the secondary orbital interactions, are a primary driver for the commonly observed endo selectivity. chemconnections.org These are favorable through-space interactions between the π-system of the dienophile's substituent and the central carbons of the diene in the transition state. chemconnections.org These interactions stabilize the endo transition state relative to the exo transition state, leading to a faster reaction rate for the formation of the endo product. masterorganicchemistry.com

The stereochemical outcome of the Diels-Alder reaction can be influenced by temperature, illustrating the principle of kinetic versus thermodynamic control. masterorganicchemistry.comlibretexts.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product ratio is determined by the relative rates of formation of the endo and exo products. Since the endo transition state is generally lower in energy due to secondary orbital interactions, the endo adduct is the major product under these conditions. masterorganicchemistry.commasterorganicchemistry.com

Thermodynamic Control: At higher temperatures, the Diels-Alder reaction becomes reversible. masterorganicchemistry.com Under these conditions, an equilibrium is established between the reactants and the products. The product distribution then reflects the relative thermodynamic stabilities of the endo and exo adducts. masterorganicchemistry.com The exo adduct is often the more stable isomer due to reduced steric strain, and therefore, it can become the major product at elevated temperatures after prolonged reaction times. sfu.camasterorganicchemistry.com

Illustrative Example of Temperature Effect on Product Ratio for Cyclopentadiene Dimerization:

TemperatureControl TypeMajor ProductEndo:Exo RatioReference
23 °CKineticEndoExclusively Endo masterorganicchemistry.com
200 °C (2 days)ThermodynamicExo4:1 masterorganicchemistry.com

The reverse of the Diels-Alder reaction is known as the retro-Diels-Alder (rDA) reaction. wikipedia.orgmasterorganicchemistry.com This process involves the fragmentation of a cyclohexene ring into a conjugated diene and a dienophile. wikipedia.org The rDA reaction is favored at high temperatures because the breaking of one molecule into two results in an increase in entropy, which becomes the dominant factor in the Gibbs free energy equation at elevated temperatures. masterorganicchemistry.com

The thermal reversibility of the Diels-Alder reaction is a key aspect of its chemistry. masterorganicchemistry.com It allows for the isomerization of the initially formed kinetic endo product to the more stable thermodynamic exo product upon heating. wikipedia.org This reversibility is also exploited in synthesis. For example, dicyclopentadiene, the dimer of cyclopentadiene, is "cracked" via a retro-Diels-Alder reaction at high temperatures to generate monomeric cyclopentadiene for use in subsequent reactions. nih.gov The rDA reaction can also be used to generate unstable or transient species that can be trapped by other reagents. masterorganicchemistry.commdpi.com The temperature at which the rDA reaction becomes significant depends on the stability of the adduct; for example, adducts of furan (B31954) undergo retro-Diels-Alder reactions at much lower temperatures than those of cyclopentadiene because the rDA reaction restores the aromaticity of the furan ring. masterorganicchemistry.com

Stereoselectivity in Adduct Formation: Endo/Exo Pathways

Formal [3+2] Cycloaddition Reactions (e.g., Gold-Catalyzed Approaches to Cyclopentene (B43876) Carboxylates)

Gold-catalyzed cycloaddition reactions have become a versatile tool in modern organic synthesis for constructing complex molecular architectures. digitellinc.com In the context of this compound, gold catalysts can facilitate formal [3+2] cycloaddition reactions, leading to the formation of cyclopentene carboxylates. These reactions often proceed through a multistep cascade process. rsc.org

The general mechanism involves the activation of an alkyne by a gold catalyst, which then reacts with a 1,3-dipole. While the specific application to this compound is a specialized area, the principles of gold-catalyzed [3+2] cycloadditions are well-established. researchgate.net For instance, gold(I) catalysts are known to activate alkynes, rendering them susceptible to nucleophilic attack. This can initiate a cascade of events, including the formation of intermediates that behave as 1,3-dipoles, which then undergo cycloaddition with a suitable dipolarophile. acs.orgd-nb.info

Mechanistic studies indicate that the reaction pathway can be influenced by the nature of the ligands on the gold catalyst and the specific substrates involved. pku.edu.cn The versatility of gold catalysis allows for the formation of highly substituted and functionalized cyclic products. rsc.orgbeilstein-journals.org

Table 1: Key Features of Gold-Catalyzed [3+2] Cycloadditions
FeatureDescriptionReference
CatalystTypically gold(I) or gold(III) complexes. beilstein-journals.org
MechanismOften involves activation of an alkyne, followed by nucleophilic attack and formation of a dipole intermediate which undergoes cycloaddition. acs.orgd-nb.info
ProductsLeads to the formation of five-membered rings, such as cyclopentene derivatives. rsc.org
ScopeApplicable to a wide range of substrates, allowing for the synthesis of complex molecules. researchgate.net

Sigmatropic Rearrangements and Isomerization Dynamics

Substituted cyclopentadiene systems, including this compound, are known to undergo dynamic isomerization processes, primarily through sigmatropic rearrangements.

1,5-Hydrogen Shifts in Cyclopentadiene Systems

A prominent feature of cyclopentadiene and its derivatives is the occurrence of beilstein-journals.orglibretexts.org-sigmatropic hydrogen shifts. libretexts.org This pericyclic reaction involves the migration of a hydrogen atom across the π-system of the cyclopentadiene ring. wikipedia.org These shifts are typically thermally allowed and proceed suprafacially. pressbooks.publibretexts.org In substituted cyclopentadienes, these rapid hydrogen migrations lead to a dynamic equilibrium between different positional isomers. libretexts.org

For example, 5-methyl-1,3-cyclopentadiene readily rearranges at room temperature to a mixture of 1-methyl-, 2-methyl-, and 5-methyl-isomers. pressbooks.publibretexts.org The driving force for this rearrangement is the formation of a more thermodynamically stable conjugated diene system. While the unimolecular pathway is generally accepted, a more complex bimolecular mechanism has also been proposed, though computational studies suggest it is less favorable. nsf.gov The activation energy for these shifts can be influenced by the substituents on the ring. nih.gov

Positional Isomerism and Conjugated Isomer Formation in Substituted Cyclopentadienes

The beilstein-journals.orglibretexts.org-hydrogen shifts directly result in positional isomerism in substituted cyclopentadienes like this compound. The initial non-conjugated diene can isomerize to form a more stable conjugated diene system. utexas.edu This isomerization is a key aspect of the chemistry of cyclopentadiene derivatives, as the conjugated isomer is often the more reactive species in reactions such as Diels-Alder cycloadditions.

The equilibrium between the different isomers is influenced by the nature and position of the substituents. Electron-withdrawing or electron-donating groups can affect the stability of the various isomers and the rate of their interconversion. The formation of conjugated dienes is a critical consideration in synthetic applications involving substituted cyclopentadienes. rsc.org

Table 2: Characteristics of Sigmatropic Rearrangements in Cyclopentadienes
CharacteristicDescriptionReference
Reaction Type beilstein-journals.orglibretexts.org-Sigmatropic hydrogen shift. libretexts.org
StereochemistrySuprafacial migration of hydrogen. pressbooks.publibretexts.org
OutcomeInterconversion of positional isomers, leading to a dynamic equilibrium. libretexts.org
Driving ForceFormation of a more stable conjugated diene system. utexas.edu

Other Relevant Organic Transformations of the Cyclopentadiene Moiety

The cyclopentadiene moiety in this compound is susceptible to a variety of other organic transformations beyond cycloadditions and sigmatropic rearrangements. The inherent reactivity of the diene system allows it to participate in a range of pericyclic reactions. wikipedia.org

One of the most significant reactions of cyclopentadiene and its derivatives is the Diels-Alder reaction, where it acts as a highly reactive diene. nih.gov The ester group in this compound can influence the reactivity and regioselectivity of these cycloadditions.

Furthermore, the double bonds within the cyclopentadiene ring can undergo various addition reactions. The acidity of the methylene protons in the cyclopentadiene ring is also a notable feature, allowing for deprotonation to form a cyclopentadienyl (B1206354) anion, which is aromatic. The presence of the ester group will affect the acidity of these protons and the stability of the resulting anion.

Computational Chemistry and Theoretical Insights into Methyl Cyclopenta 1,4 Diene 1 Carboxylate

Quantum Chemical Investigations of Reaction Mechanismsnih.gov

Elucidation of Transition States and Energetic Landscapes for Rearrangement Processesnih.gov

Quantum chemical calculations are instrumental in mapping the potential energy surfaces for reactions involving cyclopentadiene (B3395910) systems, including derivatives like methyl cyclopenta-1,4-diene-1-carboxylate. These computational methods allow for the detailed characterization of transition state geometries and the determination of activation energies, providing critical insights into reaction feasibility and mechanisms. fiveable.me

A prominent reaction in cyclopentadiene chemistry is the fiveable.melibretexts.org-sigmatropic hydrogen shift. libretexts.orgfiveable.me For 5-methyl-1,3-cyclopentadiene, this rearrangement leads to a mixture of 1-methyl, 2-methyl, and 5-methyl isomers at room temperature. libretexts.org Computational studies on analogous systems, such as the rearrangement of quadricyclane (B1213432) radical cations, have successfully estimated activation energies for complex multi-step processes using methods like CCSD(T) with geometries optimized at the B3LYP level. nih.gov For instance, the rate-limiting step in one rearrangement pathway was found to have a calculated activation energy of 16.5 kcal mol⁻¹, while a competing cycloreversion to norbornadiene had a lower barrier of 10.1 kcal mol⁻¹, closely matching experimental estimates. nih.gov

These theoretical investigations can also predict the outcomes of competing reaction pathways. In cycloaddition reactions involving cyclopentadiene and substituted tropones, density functional theory (DFT) calculations have shown that initially formed products can interconvert through subsequent Cope or Claisen rearrangements. rsc.org The calculations can identify the lowest free energy transition states, thereby predicting the major products. rsc.org For example, in one such system, the initially favored [8+2] cycloaddition product was found to rearrange to the experimentally observed [6+4] product. rsc.org

The energetic landscape, including the stability of intermediates and the height of activation barriers, is crucial for understanding reaction outcomes. The table below presents hypothetical activation energies for competing rearrangement pathways in a substituted cyclopentadiene system, illustrating how computational chemistry can quantify these parameters.

Rearrangement ProcessComputational MethodCalculated Activation Energy (kcal/mol)
fiveable.melibretexts.org-Hydrogen ShiftDFT (B3LYP/6-31G)24.5
researchgate.netresearchgate.net-Cope RearrangementDFT (B3LYP/6-31G)28.2
Diels-Alder DimerizationDFT (B3LYP/6-31G*)19.8

Analysis of Tunneling Contributions to Reaction Rates in Cyclopentadiene Systemsnih.gov

Quantum tunneling is a phenomenon where a particle can pass through an energy barrier that it classically cannot surmount. youtube.com This effect can be significant in chemical reactions, particularly those involving the transfer of light particles like hydrogen. uibk.ac.at For the fiveable.melibretexts.org-hydrogen shift in cyclopentadiene and its methylated analogue, computational studies have revealed that quantum mechanical tunneling plays a dominant role, especially around room temperature. nih.gov

Calculations using the MPW1K functional, which is well-suited for kinetics, combined with the 6-31+G(d,p) basis set and incorporating small curvature tunneling effects, have shown that the rearrangement is dominated by thermally activated tunneling. nih.gov A key piece of evidence supporting the contribution of tunneling is the kinetic isotope effect (KIE), which compares the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). The calculated temperature dependence of the H/D KIE for the rearrangement of 5-methyl-1,3-cyclopentadiene shows excellent agreement with experimental data. nih.gov This agreement provides strong evidence for the significance of tunneling in this reaction. nih.gov

Furthermore, computational models predict a curvature in the Arrhenius plot (a graph of the logarithm of the reaction rate constant versus inverse temperature) for these rearrangements. nih.gov Such curvature is a classic indicator of quantum tunneling, as tunneling rates are less dependent on temperature than rates of reactions that proceed exclusively over the potential energy barrier. chemrxiv.org While large KIEs are often taken as a sign of tunneling, recent studies have shown that reactions occurring entirely by H-atom tunneling can exhibit unexpectedly small primary H/D KIEs, suggesting that tunneling may be overlooked in many chemical reactions. chemrxiv.org

Electronic Structure Analysis and Reactivity Prediction of the Diene System

The reactivity of the diene system in this compound is governed by its electronic structure. Computational chemistry provides powerful tools to analyze this structure and predict reactivity, particularly in pericyclic reactions like cycloadditions. fiveable.me One of the most common approaches is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ncert.nic.in

The presence of the methyl carboxylate group (-COOCH₃) significantly influences the electronic properties of the cyclopentadiene ring. As an electron-withdrawing group, it lowers the energy of the molecular orbitals. This effect is particularly important in cycloaddition reactions, where cyclopentadiene derivatives can act as either the diene or the dienophile. For example, in a computational study of the reaction between cyclopentadiene and tropone-3,4-dimethylester, the addition of electron-withdrawing methyl ester groups to the tropone (B1200060) was found to lower its LUMO energy, thereby increasing its reactivity as an electrophile in the cycloaddition. rsc.org

DFT calculations can be used to determine the energies of the HOMO and LUMO and to visualize the orbital shapes and charge distributions. This information is critical for predicting regioselectivity and stereoselectivity. The coefficients of the atomic orbitals in the HOMO and LUMO indicate the sites most likely to be involved in bond formation.

The table below shows hypothetical calculated frontier orbital energies for this compound and a generic dienophile, illustrating how these values can predict reactivity. A smaller HOMO-LUMO gap between the diene and dienophile generally indicates a more favorable reaction.

MoleculeComputational MethodHOMO Energy (eV)LUMO Energy (eV)
This compound (as diene)DFT (B3LYP/6-31G)-6.5-0.9
Maleic Anhydride (as dienophile)DFT (B3LYP/6-31G)-9.7-2.5

The electronic properties of substituents on both the diene and dienophile can also determine the chemoselectivity of cycloaddition reactions, as demonstrated in studies of Rh-catalyzed [2 + 2 + 2] cycloadditions. acs.org

Stereochemical and Conformational Predictions through Computational Modeling

Computational modeling is a vital tool for predicting the three-dimensional structure of molecules, including the various possible conformations and their relative stabilities. For a substituted cyclopentadiene like this compound, the five-membered ring is not planar. It adopts puckered conformations to relieve the torsional strain that would be present in a planar structure. libretexts.org The two most common non-planar conformations for a cyclopentane (B165970) ring are the "envelope," where one atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. libretexts.orgscribd.com

These conformations can interconvert through a low-energy process called pseudorotation. scribd.com The presence of substituents, like the methyl carboxylate group, creates a more complex conformational landscape. The substituent can occupy different positions (e.g., axial-like or equatorial-like) in these puckered conformations, leading to different steric interactions and, consequently, different energies.

Computational methods can be used to perform a conformational analysis. This involves:

Identifying all possible low-energy conformations (conformers).

Optimizing the geometry of each conformer to find its minimum energy structure.

Calculating the relative energies of these conformers to determine their populations at a given temperature.

Advanced Applications in Complex Molecule Synthesis

Strategic Utility in Constructing Polycyclic Architectures

The electron-withdrawing nature of the carboxylate group enhances the reactivity of the cyclopentadiene (B3395910) ring system in [4+2] cycloaddition reactions, making it a cornerstone for building complex polycyclic structures. nih.gov The Diels-Alder reaction, a concerted process where a conjugated diene reacts with a dienophile, allows for the formation of two carbon-carbon bonds and up to four stereocenters in a single, highly controlled step. nih.gov This efficiency is paramount in synthetic chemistry for assembling molecular scaffolds that are prevalent in natural products and pharmaceuticals.

Synthesis of Norbornene and Norbornadiene Scaffolds

The reaction of methyl cyclopentadienecarboxylate with various dienophiles is a direct and efficient route to produce substituted norbornene (bicyclo[2.2.1]hept-2-ene) and norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) scaffolds. The inherent strain in the double bond(s) of the norbornene system makes these products valuable intermediates for further chemical transformations.

The reaction typically proceeds with high stereoselectivity, favoring the formation of the endo isomer due to secondary orbital interactions in the transition state, a principle known as the Alder endo rule. For example, the reaction with electron-deficient alkenes or alkynes readily yields the corresponding bicyclic adducts. These scaffolds are not merely structural curiosities; they are foundational building blocks in medicinal chemistry and materials science.

Table 1: Representative Diels-Alder Reactions

Dienophile Product Scaffold Key Features
Maleic Anhydride Norbornene High endo-selectivity, rapid reaction.
Dimethyl Acetylenedicarboxylate Norbornadiene Forms a di-functionalized bridged system.

Elaboration of Highly Functionalized Bridged Systems

The true synthetic power of the norbornene and norbornadiene scaffolds derived from methyl cyclopentadienecarboxylate lies in their subsequent elaboration. The strained bicyclic framework serves as a rigid template upon which further complexity can be built with high stereochemical control. The ester group from the original diene and functional groups from the dienophile act as handles for a wide array of chemical modifications.

Methods for elaborating these systems include:

Ring-Opening Metathesis (ROM): The strained double bond of the norbornene core can undergo ring-opening metathesis polymerization (ROMP) or be used in ring-rearrangement metathesis sequences to generate intricate polycyclics.

Vicinal Functionalization: The double bond can be subjected to reactions like epoxidation, dihydroxylation, or halogenation to install new functional groups with defined stereochemistry.

Domino Reactions: Transition-metal-catalyzed domino reactions, which involve a cascade of bond-forming events, can be initiated from the strained bicyclic alkenes to rapidly assemble complex molecular architectures.

These strategies allow chemists to convert simple Diels-Alder adducts into densely functionalized and stereochemically rich bridged systems, which are key components of many biologically active molecules.

Design and Elaboration of Novel Reactive Intermediates

Beyond their role as stable building blocks, the adducts derived from methyl cyclopenta-1,4-diene-1-carboxylate can be used as precursors to generate highly reactive and transient chemical species. The inherent strain of the bicyclo[2.2.1]heptane framework can be harnessed to drive the formation of intermediates that would be otherwise difficult to access.

Generation and Trapping of Pyramidalized Alkenes from Cyclopentadiene Precursors

A key example of generating novel reactive intermediates is the synthesis of pyramidalized alkenes, also known as anti-Bredt alkenes. These molecules feature a double bond at a bridgehead position, forcing the sp²-hybridized carbons into a non-planar, pyramidal geometry. Such compounds are highly strained and reactive. mdpi.comresearchgate.net

The norbornene scaffold, being a direct product of the Diels-Alder reaction of a cyclopentadiene derivative, is an ideal precursor for generating 1-norbornene, a classic example of a pyramidalized alkene. mdpi.com While not stable enough for isolation under normal conditions, its existence as a transient intermediate has been established. mdpi.comresearchgate.net A common strategy for its generation involves the formation of a bridgehead carbanion adjacent to a suitable leaving group (e.g., a halogen) on the bicyclic framework. mdpi.com Subsequent elimination of the leaving group yields the highly strained bridgehead alkene, which can then be trapped in situ by a reacting partner.

This methodology demonstrates how the stable, well-defined geometry of a Diels-Alder adduct can be strategically employed to access and study fleeting, high-energy intermediates like pyramidalized alkenes.

Methodologies for Orthogonally Functionalized Cyclopentane (B165970) Derivatives

The development of methods to synthesize cyclopentane rings with multiple, orthogonally protected or differentiated functional groups is a significant goal in organic synthesis. Such compounds allow for the selective modification of one part of a molecule while leaving other reactive sites untouched. While the Diels-Alder reaction of this compound provides a cyclopentane ring embedded within a larger bridged system, subsequent cleavage of the bridge can, in principle, lead to highly substituted cyclopentane derivatives.

Methodologies to achieve this often involve cleavage of the carbon-carbon bonds of the bicyclic system. For instance, oxidative cleavage of the double bond in the norbornene adduct can lead to a cis-1,3-disubstituted cyclopentane with two carboxylic acid groups. These, along with the original ester group, can be further manipulated. However, achieving true orthogonality, where multiple distinct functional groups can be addressed in any desired order, from this specific precursor remains a specialized area of research. The development of new synthetic routes that leverage the stereocontrol of the initial Diels-Alder reaction to set up a pattern of orthogonally reactive groups on a cyclopentane core is an ongoing challenge.

Future Research Directions and Perspectives

Development of Innovative Catalytic Systems for Enhanced Selectivity

Future progress in the utilization of methyl cyclopenta-1,4-diene-1-carboxylate hinges on the creation of novel catalytic systems that can precisely control reaction outcomes. The pursuit of enhanced selectivity—encompassing chemo-, regio-, diastereo-, and enantioselectivity—is paramount for synthesizing complex target molecules with high efficiency.

One promising avenue is the application of Lewis acid catalysis in cycloaddition reactions. While classic Lewis acids have been used, newer, more sophisticated catalysts could offer superior control. For instance, metal-organic frameworks (MOFs) are emerging as efficient heterogeneous catalysts. A copper(II)-based MOF has demonstrated excellent activity in the Diels-Alder cycloaddition of cyclopentadiene (B3395910) with various dienophiles, notably performing well in aqueous media, which aligns with the principles of green chemistry. researchgate.net Tailoring such MOFs for reactions with substituted dienes like this compound could lead to highly selective and recyclable catalytic systems. researchgate.net

Furthermore, the development of chiral catalysts for asymmetric transformations is a critical research frontier. While much of the work has focused on cyclopentadiene itself, these systems provide a blueprint for future studies. Cobalt-catalyzed cycloadditions have proven effective for synthesizing highly substituted bicyclic cyclopentadienes, which can serve as ligands for new chiral catalysts. nih.govacs.org The electronic properties of these ligands, influenced by substituents like the carboxylate group, can significantly impact the reactivity and selectivity of the derived metal catalysts. nih.gov

Catalyst SystemReaction TypePotential Advantage for this compound
Copper(II)-PEIP MOF Diels-Alder CycloadditionHigh efficiency, recyclability, and activity in aqueous media. researchgate.net
Cobalt/dppp Complex [3+2] CycloadditionAccess to highly substituted bicyclic systems, tunable electronic properties. acs.org
Chiral Ruthenium(II)-Pheox Asymmetric CyclopropanationPotential for generating enantioenriched cyclopropane (B1198618) derivatives. nih.gov

Exploration of Unprecedented Reactivity Modes in Substituted Cyclopentadienes

Beyond its traditional role as a diene in Diels-Alder reactions, the cyclopentadienyl (B1206354) framework offers opportunities for exploring novel reactivity. A key future direction is the C–H activation and functionalization of the cyclopentadienyl ring. princeton.edu While the cyclopentadienyl (Cp) ligand is often considered an ancillary or "spectator" ligand in organometallic chemistry, there is growing evidence that its C-H bonds can be directly functionalized. researchgate.net Applying these concepts to standalone molecules like this compound could unlock direct, atom-economical pathways to novel derivatives without the need for pre-functionalized starting materials.

Another area of interest is the development of cascade reactions that rapidly build molecular complexity. For instance, cobalt-catalyzed intramolecular cycloadditions between cyclopropene-tethered alkynes provide a versatile entry to highly substituted bicyclic cyclopentadienyl systems. nih.govacs.org Adapting such methodologies to substrates derived from this compound could enable the efficient construction of complex polycyclic structures. Mechanistic studies suggest these reactions proceed through unique alkenyl cobalt carbene species, highlighting a departure from reactivity modes seen with other metals like rhodium or ruthenium. nih.govacs.org

The unexpected reactivity of ferrocenes bearing electron-withdrawing groups, which can act as cyclopentadiene surrogates in Diels-Alder reactions, also opens new avenues. rsc.org This suggests that under specific oxidative and acidic conditions, substituted cyclopentadienes could be generated in situ from stable precursors, offering a new approach to controlling their reactivity and availability. rsc.org

Advanced Spectroscopic and Structural Techniques for Mechanistic Elucidation

A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and reactions. Future research will increasingly rely on advanced in situ and operando spectroscopic techniques to probe catalytic cycles and identify transient intermediates under actual reaction conditions. osti.govyoutube.comaspbs.commdpi.com

Techniques such as time-resolved Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy can provide real-time kinetic data and structural information on species present in the reaction mixture. youtube.comaspbs.com For example, detailed 1D and 2D NMR analyses (COSY, HSQC, HMBC) have been instrumental in elucidating the complex isomeric mixtures formed in Diels-Alder reactions of methylcyclopentadiene (B1197316), allowing for the unequivocal assignment of endo and exo stereoisomers. sfu.casfu.casapub.org Applying these advanced NMR methods will be essential for characterizing the products and intermediates in reactions involving this compound.

Furthermore, ultrafast X-ray scattering, made possible by X-ray free-electron lasers (XFELs), offers the potential to track molecular structural changes on femtosecond timescales. nih.govacs.org A recent study on cyclopentadiene used this technique to provide the first direct structural evidence for the formation of the highly strained bicyclo[2.1.0]pentene intermediate upon photoexcitation. nih.govacs.org Such experiments could reveal the complete, time-resolved reaction pathways for transformations of this compound, providing unprecedented mechanistic insight. nih.gov

TechniqueType of InformationRelevance to Mechanistic Study
Advanced 2D NMR (COSY, HSQC, HMBC) Connectivity, stereochemistryUnambiguous structural assignment of complex product mixtures and intermediates. sfu.casapub.org
In situ IR/Raman Spectroscopy Vibrational modes, functional groupsIdentification of surface-adsorbed species and transient intermediates in real-time. youtube.commdpi.com
Ultrafast X-ray Scattering Time-resolved molecular structureDirect observation of bond-making and bond-breaking events on femtosecond timescales. nih.govacs.org
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination geometryProbing the electronic and local structure of metal catalysts during the catalytic cycle. chemcatbio.org

Synergistic Approaches between Organic Synthesis and Computational Chemistry

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating discovery. princeton.edu Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, predict reactivity and selectivity, and guide the design of new catalysts. nih.govacs.org

For cyclopentadiene systems, DFT calculations have been used to study the thermochemistry of intermediates, migratory aptitudes of substituents, and activation barriers in Diels-Alder reactions. nih.govacs.orgnih.govmit.edu For example, computational studies have successfully modeled the substituent effects on reaction rates and regioselectivity in cycloadditions, with certain functionals like MPW1K showing high accuracy. nih.govresearchgate.net Such models can be extended to this compound to predict its behavior with a wide range of reaction partners, saving significant experimental effort. mdpi.com

A synergistic approach was demonstrated in the study of a cobalt-catalyzed cycloaddition, where DFT calculations confirmed that the reaction proceeds through an alkenyl cobalt carbene species, explaining the unique reactivity observed with cobalt compared to rhodium. nih.govacs.org Similarly, in the development of an asymmetric cyclopropanation, DFT calculations suggested an outer-sphere mechanism was operative, providing crucial information for catalyst optimization. nih.gov This interplay, where experimental results prompt computational investigation and theoretical predictions guide future experiments, will be a hallmark of advanced research on this compound. acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.